Minimal Kokumi Effect vs Leu-Dipeptides
In a direct comparative sensory analysis, Ile-Ile (1 mM) showed a minimal effect on the enhancement of umami thickness and continuity, in contrast to its structural analogs Leu-Leu, Leu-Ile, and Ile-Leu, which demonstrated significant kokumi activity [1].
| Evidence Dimension | Enhancement of umami thickness and continuity (kokumi effect) |
|---|---|
| Target Compound Data | Minimal effect |
| Comparator Or Baseline | Leu-Leu, Leu-Ile, and Ile-Leu (all at 1 mM) |
| Quantified Difference | Leu-Leu, Leu-Ile, and Ile-Leu increased umami thickness by 21.0% to 40.5% and umami continuity by 15.38% to 61.54% in an MSG solution, whereas Ile-Ile produced a minimal, non-significant change [1]. |
| Conditions | Sensory analysis in a model umami (MSG) solution; molecular dynamics simulations with calcium-sensing receptor (CaSR) [1]. |
Why This Matters
This data identifies Ile-Ile as a critical negative control for studies investigating the kokumi receptor (CaSR) and its ligands, preventing false positives when using Ile-containing dipeptides.
- [1] Liu, Y., et al. (2025). Comparative analysis of kokumi effects in Ile-Leu, Ile-Ile, Leu-Leu, and Leu-Ile: Sensory, simulation, and structural insights. Food Chemistry, 474, 143004. View Source
